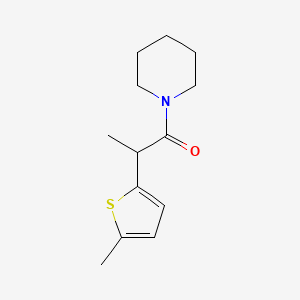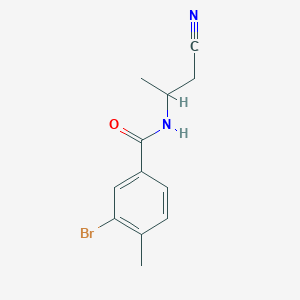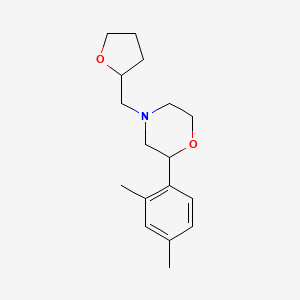
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The compound is a heterocyclic organic compound that contains both pyrimidine and isoindole rings. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. It has also been shown to induce the expression of certain genes that are involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One of the future directions is to study the compound's potential as a drug candidate for the treatment of various diseases. Another future direction is to study the compound's mechanism of action in more detail to understand its potential as a therapeutic agent. Additionally, future studies could focus on optimizing the synthesis of the compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been achieved using different methods. One of the most widely used methods involves the reaction of 5-chloropyrimidine-2-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-5-14-12(15-6-11)16-7-9-3-1-2-4-10(9)8-16/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUUMDWUOMEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)


![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)